3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid typically involves multiple steps, starting with the protection of the amino group using a BOC protecting group. The BOC protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The fluorination of the benzoic acid core can be accomplished using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient BOC protection and fluorination steps. The use of solid acid catalysts for continuous N-BOC deprotection has also been explored to enhance productivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Substituted benzoic acids with various nucleophiles.
Deprotection Reactions: 3-Aminophenyl-4-fluorobenzoic acid.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with specific biological activities.
Industry: Utilized in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid depends on its specific application. In organic synthesis, the BOC group serves as a protecting group that can be selectively removed to reveal the free amine, which can then participate in further reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
3-(3-BOC-Aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid: A positional isomer with the fluorine atom at a different position on the benzoic acid core.
Uniqueness
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is unique due to the combination of the BOC-protected amino group and the fluorine atom, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-10-12(16(21)22)7-8-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPCYEYEWQBUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.